2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO . It has a molecular weight of 266.56 . The compound is also known by other names such as “3-Bromo-4-methoxyphenethylamine” and "2-(3-BROMO-4-METHOXYPHENYL)ETHYLAMINE" .
Molecular Structure Analysis
The molecular structure of “2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” consists of a benzene ring substituted with a bromo group at the 3rd position and a methoxy group at the 4th position. Attached to the benzene ring is an ethan-1-amine group .Physical And Chemical Properties Analysis
The compound has a melting point of 215-216 °C . It has a density of 1.389 g/mL at 25°C (lit.) . The boiling point is 114°C at 1mm . The compound has a refractive index of n20/D >1.5800 (lit.) .Safety and Hazards
“2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 g, 4.2 mmol) in ethanol (10 mL) and add ethylamine (0.5 mL, 8.4 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding hydrochloric acid (1 M, 10 mL) dropwise with stirring. Extract the product with diethyl ether (3 x 10 mL).", "Step 4: Combine the organic layers and wash with water (10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (1 M, 10 mL) and evaporate the solvent under reduced pressure to yield the hydrochloride salt of the target compound." ] } | |
CAS RN |
1087762-96-6 |
Product Name |
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride |
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.